

Application Note: Lipidomics Analysis of Hepatocytes Treated with HSD17B13-IN-34

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Compound of Interest		
Compound Name:	Hsd17B13-IN-34	
Cat. No.:	B12380104	Get Quote

Audience: Researchers, scientists, and drug development professionals involved in metabolic diseases, particularly Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic Dysfunction-Associated Steatohepatitis (MASH).

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Human genetic studies have shown a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of progressing from simple steatosis to more severe forms of liver disease like MASH, fibrosis, and cirrhosis.[1] Consequently, HSD17B13 has emerged as a promising therapeutic target for chronic liver diseases.[2][3] Small molecule inhibitors are being developed to replicate the protective effects of these genetic variants.

Hsd17B13-IN-34 is a potent inhibitor of HSD17B13, with an in vitro IC $_{50}$ of less than 0.1 μ M against estradiol, one of the enzyme's substrates.[4][5] This application note provides a comprehensive protocol for analyzing the lipidomic profile of cultured hepatocytes treated with **Hsd17B13-IN-34**. The workflow is designed to elucidate the compound's mechanism of action and identify potential lipid biomarkers associated with HSD17B13 inhibition.

Principle of the Method

HSD17B13 plays a significant role in hepatic lipid metabolism.[1][6] Inhibition of its enzymatic activity is expected to cause distinct shifts in the cellular lipidome. Studies involving HSD17B13



knockdown or knockout have demonstrated significant alterations in several lipid classes. Notably, inhibition is associated with a decrease in total triglycerides (TGs) and diacylglycerols (DAGs), and an increase in phosphatidylcholines (PCs), particularly those containing polyunsaturated fatty acids (PUFAs).[6][7] This workflow utilizes high-resolution ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to comprehensively profile and quantify these changes in lipid species in a human hepatocyte cell model.

Experimental Protocols Protocol 1: Cell Culture and Treatment

This protocol describes the treatment of a common human hepatocyte cell line, HepG2, to assess the impact of **Hsd17B13-IN-34** on the lipidome under lipotoxic conditions, which mimic a disease-relevant state.

- Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cell Growth: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for attachment.
- Lipotoxic Challenge (Optional but Recommended): To induce a steatotic phenotype, replace
 the growth medium with serum-free DMEM containing a fatty acid mixture (e.g., 2:1 ratio of
 oleic acid to palmitic acid, final concentration 1 mM) complexed to fatty acid-free Bovine
 Serum Albumin (BSA).[8] Incubate for 24 hours.
- Inhibitor Treatment: Prepare stock solutions of **Hsd17B13-IN-34** in DMSO. Dilute the stock solution in the fatty acid-containing medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 μ M to 10 μ M). A vehicle control group should be treated with an equivalent volume of DMSO (e.g., 0.1% v/v).
- Incubation: Treat the cells with **Hsd17B13-IN-34** for 24 hours.
- Cell Harvesting:



- Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Aspirate the final PBS wash completely.
- Immediately place the plate on dry ice to quench metabolic activity and store at -80°C until lipid extraction.

Protocol 2: Lipid Extraction

This protocol employs a methyl-tert-butyl ether (MTBE)-based extraction method, which is efficient for a broad range of lipid classes.[9]

- Preparation: Remove the 6-well plates from the -80°C freezer. Keep them on dry ice.
- Addition of Internal Standards: To each well, add 200 μL of methanol containing a mixture of internal standards (e.g., from SPLASH® LIPIDOMIX®, Avanti Polar Lipids) to correct for extraction efficiency and instrument variability.
- · Cell Lysis and Extraction:
 - Add 1 mL of MTBE to each well.
 - Scrape the cells from the bottom of the well using a cell scraper.
 - Transfer the cell lysate/solvent mixture to a 2 mL microcentrifuge tube.
- Phase Separation:
 - Add 250 μL of MS-grade water to induce phase separation.
 - Vortex the tubes for 1 minute and then incubate at room temperature for 10 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collection of Organic Phase: Three layers will be visible. Carefully collect the upper organic layer (containing the lipids) and transfer it to a new 1.5 mL tube.



- Drying: Dry the extracted lipids completely using a centrifugal vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried lipid film in 100 μL of a suitable solvent for LC-MS analysis (e.g., 9:1 Methanol:Toluene or 2:1:1 Isopropanol:Acetonitrile:Water). Vortex briefly and centrifuge at maximum speed for 5 minutes to pellet any insoluble debris.
- Sample Transfer: Transfer the clear supernatant to an LC-MS vial with an insert for analysis.

Protocol 3: UPLC-MS/MS Lipidomics Analysis

This protocol provides general parameters for an untargeted lipidomics analysis using a reverse-phase C18 column coupled to a high-resolution mass spectrometer.

- LC System: UPLC system (e.g., Waters ACQUITY or Thermo Vanquish).
- Column: C18 column suitable for lipidomics (e.g., Waters CSH C18, 1.7 μm, 2.1 x 100 mm).
- Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
- Gradient: A typical gradient runs from 30% B to 100% B over 15-20 minutes, followed by a hold and re-equilibration.
- Flow Rate: 0.3-0.4 mL/min.
- Column Temperature: 55°C.
- Injection Volume: 2-5 μL.
- Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Orbitrap series or Sciex QTOF).
- Ionization Mode: Perform separate runs in both positive and negative electrospray ionization (ESI) modes to cover a wider range of lipid classes.



 Data Acquisition: Use a data-dependent acquisition (DDA) method, acquiring MS1 scans at high resolution (e.g., >60,000) and generating MS2 fragmentation spectra for the top 5-10 most abundant ions.

Data Presentation and Expected Results

Compound Information

Parameter	Value	Reference
Compound Name	Hsd17B13-IN-34	[4][5]
Target	17β-Hydroxysteroid dehydrogenase 13 (HSD17B13)	[4]
IC50 (Estradiol)	< 0.1 μΜ	[4][5]
Therapeutic Area	Nonalcoholic Fatty Liver Disease (NAFLD)	[4]

Representative Quantitative Lipidomics Data

The following tables show representative data illustrating the expected changes in lipid classes and species in hepatocytes treated with **Hsd17B13-IN-34** versus a vehicle control, based on published findings from HSD17B13 inhibition and knockdown studies.[1][6][7]

Table 1: Expected Changes in Major Lipid Classes

Lipid Class	Expected Fold Change (Inhibitor vs. Vehicle)	Expected p-value	
Triglycerides (TG)	↓ (e.g., 0.65)	< 0.01	
Diacylglycerols (DG)	↓ (e.g., 0.70)	< 0.01	
Phosphatidylcholines (PC)	↑ (e.g., 1.50)	< 0.01	
Phosphatidylethanolamines (PE)	↑ (e.g., 1.30)	< 0.05	



| Ceramides (Cer) | ↔ (e.g., 1.05) | > 0.05 |

Table 2: Expected Changes in Specific Lipid Species of Interest

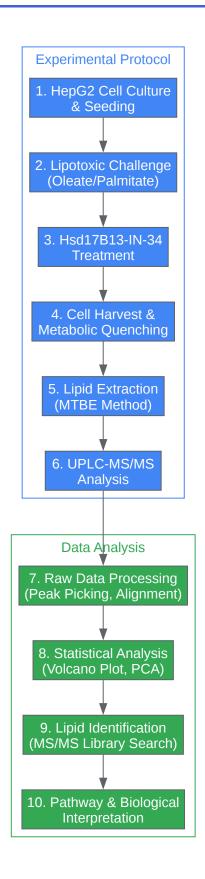
Lipid Species	Lipid Class	Expected Fold Change (Inhibitor vs. Vehicle)	Expected p-value
DG(34:3)	Diacylglycerol	↓ (e.g., 0.60)	< 0.01
PC(34:3)	Phosphatidylcholine	↑ (e.g., 1.80)	< 0.01
PC(42:10)	Phosphatidylcholine	↑ (e.g., 2.10)	< 0.01

| TG(52:2) | Triglyceride | ↓ (e.g., 0.55) | < 0.01 |

Visualizations

Experimental and Data Analysis Workflow



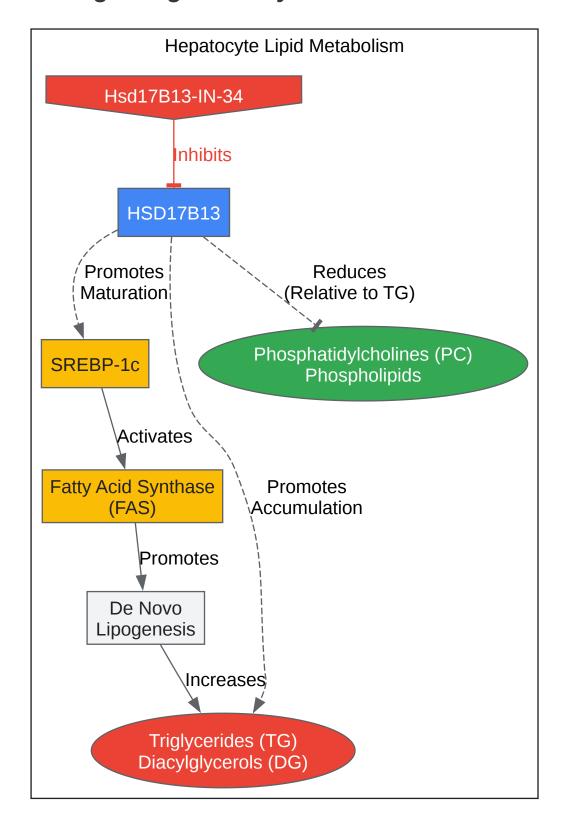


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Caption: Workflow for lipidomics analysis of Hsd17B13-IN-34 treated cells.



Proposed Signaling Pathway of HSD17B13 Inhibition



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Caption: Proposed mechanism of Hsd17B13-IN-34 on lipid metabolism pathways.

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